molecular formula C20H13ClF2N4O4S B608691 PI3K/mTOR Inhibitor-2 CAS No. 1848242-58-9

PI3K/mTOR Inhibitor-2

Cat. No. B608691
M. Wt: 478.8548
InChI Key: LQTYGHZRBUVRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K/mTOR Inhibitor-2 is a potent dual pan-PI3K/mTOR inhibitor with IC50s of 3.4/34/16/1 nM for PI3Kα/PI3Kβ/PI3Kδ/PI3Kγ and 4.7 nM for mTOR . It is used in cancer treatment, particularly for various malignant tumors including follicular lymphoma and breast cancer . The inhibitor targets two critical enzymes in the PI3K-Akt-mTOR pathway, PI3K and mTOR . It not only inhibits cell proliferation but also promotes cell apoptosis .


Synthesis Analysis

The synthesis of PI3K/mTOR inhibitors involves the use of a lead compound, such as the PI3K selective inhibitor GDC-0941 . A series of thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping, serving as a novel class of PI3K/mTOR dual inhibitors .


Molecular Structure Analysis

The molecular structure of PI3K/mTOR Inhibitor-2 is optimized using various tools to obtain appropriate three-dimensional structures . The inhibitor binds to the homology model of mTOR and the crystallographic structure of PI3Kα .


Chemical Reactions Analysis

The PI3K/mTOR Inhibitor-2 demonstrates potential inhibitory effects on both PI3K kinase and mTOR kinase . It shows high potency and little drug resistance even at low doses .

Scientific Research Applications

  • Role in Tumor Development and Drug Resistance : PI3K/AKT/mTOR signaling is crucial in cancer, acting as a master regulator. PI3K inhibitors, including dual PI3K/mTOR inhibitors, are effective in inhibiting tumor progression. These inhibitors have shown promise in clinical trials and are essential in understanding mechanisms of resistance to PI3K inhibition (Yang et al., 2019).

  • Lessons from Early Clinical Trials : Observations from early clinical trials indicate that PI3K/AKT/mTOR pathway inhibitors have a significant role in cell metabolism, growth, migration, survival, and angiogenesis. These trials have helped delineate the safety profile of these agents, their efficacy, and the potential for off-target effects (Rodón et al., 2013).

  • GSK2126458 as a Potent Inhibitor : GSK2126458 has been identified as a highly potent, orally bioavailable inhibitor of PI3Kα and mTOR. It shows in vivo activity in pharmacodynamic and tumor growth efficacy models, and is being evaluated in human clinical trials for cancer treatment (Knight et al., 2010).

  • Challenges in Clinical Application : Despite the development of multiple PI3K inhibitors, their limited efficacy as single agents and various off-target effects pose challenges. Identifying reliable biomarkers and developing rational therapeutic combinations are crucial for these inhibitors to become clinically effective (Janku, 2017).

  • FDA Approval and Clinical Trials : Some inhibitors of the PI3K/Akt/mTOR pathway have been approved by the FDA. Their antiproliferative efficacy is enhanced by mTOR inhibitors, and they are evaluated in numerous clinical trials (Alzahrani, 2019).

  • Therapeutic Indices and Biomarkers : The development of novel compounds with greater potency and selectivity is needed, along with biomarkers predictive of a response. Rational combinations are essential to optimize treatment effectiveness (Janku et al., 2018).

  • Comparative Review of Inhibitors : Different types of inhibitors, such as dual inhibitors of PI3K and mTORC1/2, pan-PI3K inhibitors, and isoform-specific inhibitors, are under investigation. The genomic contexts in which these inhibitors may have superior activity are being explored (Dienstmann et al., 2014).

properties

IUPAC Name

N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTYGHZRBUVRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PI3K/mTOR Inhibitor-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.